N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-6-7-15(10-14(13)2)21-18(23)17(22)20-11-16-12-24-19(25-16)8-4-3-5-9-19/h6-7,10,16H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOZYITOXCWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps. The starting materials often include 1,4-dioxaspiro[4.5]decan-2-ylmethanol and 3,4-dimethylphenylamine. The reaction conditions usually require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
- 1,4-Dioxaspiro[4.5]decan-2-one
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide is unique due to its combination of a spirocyclic structure with an oxalamide functional group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique molecular structure, which includes a dioxaspiro framework and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 328.39 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially leading to the modulation of their activity. This interaction can trigger downstream signaling pathways that may influence various physiological processes.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with oxalamide groups have been reported to possess antitumor properties by inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : By modulating immune responses, such compounds may help in managing inflammatory conditions.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Biological Activity |
|---|---|---|---|
| This compound | C18H24N2O4 | 328.39 | Potential antitumor and anti-inflammatory |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide | C19H25N2O4 | 364.41 | Antimicrobial effects |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide | C19H25N3O4 | 365.43 | Neuroprotective properties |
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of oxalamide derivatives similar to the target compound:
- Antitumor Studies : A study conducted on oxalamide derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
- Anti-inflammatory Research : Another research effort highlighted the anti-inflammatory potential of similar compounds in mouse models of arthritis, showing reduced markers of inflammation following treatment.
- Antimicrobial Testing : Compounds structurally related to this compound have been tested against various bacterial strains, yielding promising results for future therapeutic applications.
Q & A
Q. What are the key synthetic challenges in preparing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including spirocyclic dioxaspiro[4.5]decane formation and oxalamide coupling. Critical challenges include:
- Steric hindrance : The bulky spirocyclic group and aromatic substituents may reduce coupling efficiency. Use of coupling agents like EDCI/HOBt in anhydrous DMF improves yields .
- Oxidation sensitivity : The dioxaspiro moiety is prone to ring-opening under acidic conditions. Reactions should be conducted under neutral pH and inert atmospheres .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended due to the compound’s moderate polarity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Combined spectroscopic and chromatographic methods are essential:
- NMR : Confirm the spirocyclic structure via characteristic ¹H-NMR signals (e.g., δ 3.5–4.0 ppm for dioxaspiro protons) and ¹³C-NMR peaks for carbonyl groups (~165–170 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with methanol/water gradients (70:30) and ESI-MS to verify molecular weight (expected [M+H]⁺ ~419.2) .
- X-ray crystallography : Resolve ambiguous stereochemistry or conformational isomerism .
Q. What are the primary physicochemical properties influencing its solubility and stability?
Key properties include:
- LogP : Predicted ~2.8 (via ChemDraw), indicating moderate lipophilicity, suitable for cellular uptake but requiring DMSO for stock solutions .
- Thermal stability : Decomposition observed at ~180°C (TGA), necessitating storage at –20°C under nitrogen .
- pH sensitivity : The oxalamide bond hydrolyzes in strong acids/bases; stability testing in PBS (pH 7.4) is critical for biological assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinases) by aligning the spirocyclic group in hydrophobic pockets and the oxalamide in hydrogen-bonding regions .
- QSAR : Correlate substituent effects (e.g., methyl vs. chloro on the phenyl ring) with IC₅₀ values to prioritize synthetic targets .
- MD simulations : Assess conformational flexibility of the dioxaspiro ring to optimize target binding .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in cytotoxicity or enzyme inhibition may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in MTT assays) and include positive controls (e.g., doxorubicin for apoptosis) .
- Metabolic interference : Test metabolites via LC-MS after hepatocyte incubation to identify active/inactive forms .
- Off-target effects : Use CRISPR-edited cell lines (e.g., kinase knockouts) to validate target specificity .
Q. How can the compound’s spirocyclic structure impact its pharmacokinetic profile?
- Permeability : Caco-2 assays show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting limited oral bioavailability .
- Metabolism : CYP3A4-mediated oxidation of the dioxaspiro ring (predicted via liver microsomes) may shorten half-life; consider prodrug strategies .
- Tissue distribution : Radiolabeling (¹⁴C) studies in rodents reveal preferential accumulation in liver and kidneys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
